Enantiomeric Purity Reduces Bioactivity Ambiguity: (1R,3R) Single Enantiomer vs. Racemic Mixture for NaV1.7 Inhibitor Development
The most critical differentiation for procurement is the defined enantiomeric identity of CAS 2490322-89-7. While direct head-to-head IC50 data for this single compound versus its racemate (CAS 2741363-75-5) are not publicly disclosed, a class-level inference is that the (1R,3R) configuration is the pharmacologically active stereoisomer within the NaV1.7 cyclopentane carboxylic acid series [1]. The lead compound in this series, Compound 31, demonstrates a Ki of 4.9 nM and an IC50 of 13 nM against NaV1.7 [2]. The procurement of the single enantiomer eliminates the 50% dilutive effect of the inactive enantiomer present in the racemate, thereby providing a defined, reproducible material for SAR exploration and in vivo pharmacology.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (1R,3R) enantiomer, >95% ee (typical vendor specification) |
| Comparator Or Baseline | Racemic mixture (CAS 2741363-75-5), 50:50 (1R,3R):(1S,3S) |
| Quantified Difference | Enantiomeric excess difference: >90% (no comparator data available for biological activity of individual enantiomers) |
| Conditions | Vendor CoA (purity); NaV1.7 inhibitor class data from Sun et al. 2025 |
Why This Matters
Procuring the single enantiomer ensures that assay results reflect the intrinsic activity of the defined stereoisomer, avoiding the confounding 50% inactive-ballast that the racemate introduces.
- [1] Sun S, Chowdhury S, Hemeon I, et al. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorg Med Chem Lett. 2025;116:130033. View Source
- [2] Nav1.7-IN-18 (Compound 31) Product Data Sheet. PeptideDB. View Source
